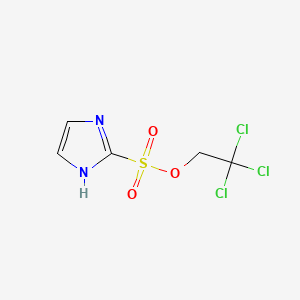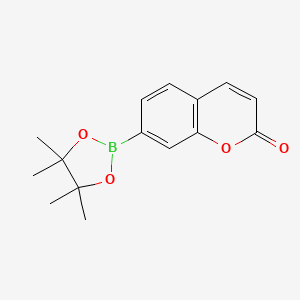
Coumarin-7-pinacolboronate
Overview
Description
Coumarin Boronic Acid Pinacolate Ester is a chemical compound known for its fluorescent properties and its ability to detect reactive oxygen and nitrogen species. It is a more soluble form of Coumarin Boronic Acid and is used extensively in biochemical research for detecting peroxynitrite, hypochlorous acid, and hydrogen peroxide .
Mechanism of Action
Target of Action
Coumarin-7-pinacolboronate (CBU) is a fluorescent probe primarily targeting reactive oxygen species (ROS) . ROS, such as hydrogen peroxide (H2O2), play a significant role in regulating physiological and pathological processes .
Mode of Action
CBU interacts with ROS through a nucleophilic reaction . For instance, CBU and H2O2 undergo a nucleophilic reaction to produce INT1 . The chemical reaction mechanisms are nearly identical for the reactions of CBU with various ROS, including hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .
Biochemical Pathways
The interaction of CBU with ROS affects the oxidation pathways of these species . The oxidation of CBU by ROS leads to the production of a fluorescent product, enabling the detection of these reactive species .
Pharmacokinetics
Coumarins, in general, are known to be metabolized by thecytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This process results in hydroxylation to form 7-hydroxycoumarin, which then undergoes phase II conjugation reaction to form a glucuronide conjugation associated with 7-hydroxycoumarin .
Result of Action
The result of CBU’s action is the production of a fluorescent product . This fluorescence allows for the detection and quantification of ROS, providing valuable information about physiological and pathological processes regulated by these species .
Action Environment
The action of CBU is influenced by the presence of various ROS in the environment . Different ROS have a strong influence on the rate-limiting step and reaction rate of the nucleophilic reaction between CBU and ROS . Therefore, the action, efficacy, and stability of CBU can be influenced by the concentration and types of ROS present in the environment .
Biochemical Analysis
Biochemical Properties
Coumarin-7-pinacolboronate plays a key role in biochemical reactions, particularly in the detection of various reactive oxygen species . The compound interacts with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide . The nature of these interactions involves a nucleophilic reaction, where this compound and the reactive oxygen species undergo a reaction to produce a product .
Cellular Effects
They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various reactive oxygen species. The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .
Temporal Effects in Laboratory Settings
Coumarins as a class of compounds have been widely used in fluorescence-based studies and applications .
Dosage Effects in Animal Models
Coumarins have been observed to have anticancer activity against human tumor cell lines in different animal models .
Metabolic Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .
Transport and Distribution
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .
Subcellular Localization
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coumarin Boronic Acid Pinacolate Ester typically involves the reaction of Coumarin Boronic Acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Coumarin Boronic Acid Pinacolate Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Coumarin Boronic Acid Pinacolate Ester undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents such as peroxynitrite, hypochlorous acid, and hydrogen peroxide to form fluorescent products
Common Reagents and Conditions:
Oxidizing Agents: Peroxynitrite, hypochlorous acid, hydrogen peroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Catalysts: Palladium catalysts are often used in substitution reactions.
Major Products: The major product formed from the oxidation of Coumarin Boronic Acid Pinacolate Ester is 7-hydroxycoumarin, which exhibits strong fluorescence .
Scientific Research Applications
Coumarin Boronic Acid Pinacolate Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting reactive oxygen and nitrogen species
Biology: Employed in the study of oxidative stress and reactive species in biological systems
Medicine: Potential use in diagnostic tools for monitoring oxidative stress-related diseases
Industry: Utilized in the development of sensors and detection systems for environmental monitoring
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.
Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility
Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675779 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-61-5 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?
A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.
Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?
A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


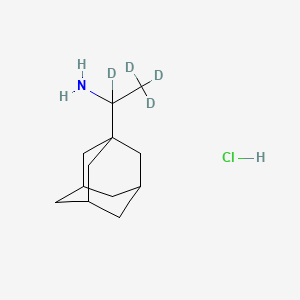

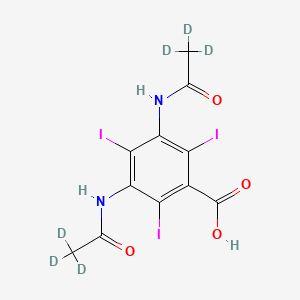
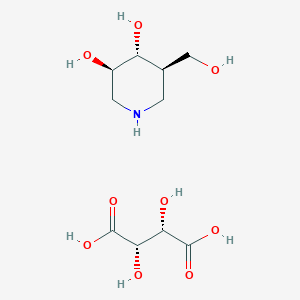
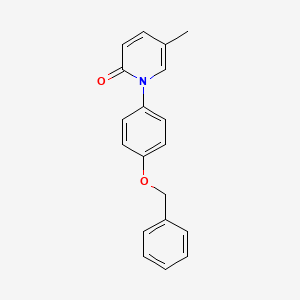

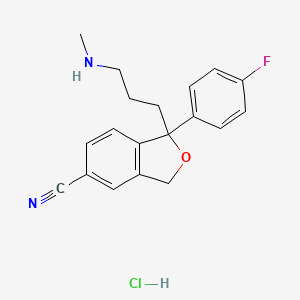
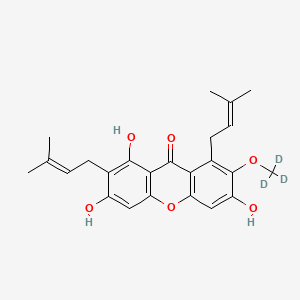
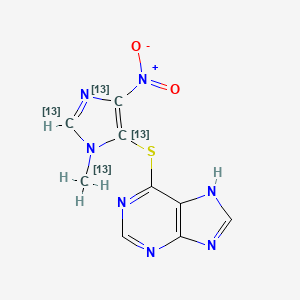
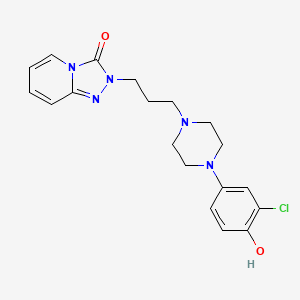
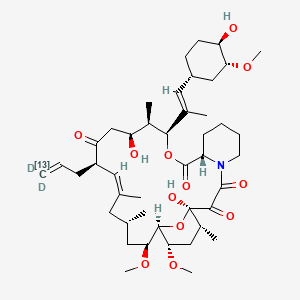
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
